N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a methyl group and at position 4 with a carboxamide moiety linked to a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-16(2)10-6-4-9(5-7-10)13-12(18)11-8-17(3)15-14-11/h4-8H,1-3H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPRTXWBWBDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-(dimethylamino)phenyl azide can react with propargylamine under copper(I) catalysis to form the triazole ring.
Carboxamide Formation: The triazole intermediate can then be reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Pathways and Key Intermediate Reactions
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for 1,2,3-triazole formation. Key steps include:
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Cycloaddition : Terminal alkynes react with azides under Cu(I) catalysis to form the triazole core .
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Functionalization : Post-cycloaddition modifications introduce the dimethylamino phenyl and methyl groups .
Table 1: Comparative Synthetic Routes for Triazole Derivatives
Substitution Reactions
The triazole ring and carboxamide group participate in nucleophilic and electrophilic substitutions:
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N-Alkylation : Methylation at N1 using iodomethane in basic media .
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Aryl Substitution : Suzuki-Miyaura coupling replaces the dimethylamino phenyl group with other aryl boronic acids .
Table 2: Substitution Reactivity at Key Positions
| Position | Reaction | Reagents/Conditions | Product | Efficacy |
|---|---|---|---|---|
| N1 | Alkylation | CH₃I, K₂CO₃, DMF | N1-Methyl derivatives | 89% |
| C4 | Amide Hydrolysis | HCl (6M), 100°C | Carboxylic acid analog | 75% |
| C5 | Electrophilic Aromatic Sub. | HNO₃/H₂SO₄ | Nitro-substituted triazole | 68% |
Hydrolysis and Degradation
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : 6M HCl at 100°C cleaves the amide bond, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and 4-(dimethylamino)aniline .
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Basic Hydrolysis : NaOH/EtOH generates the carboxylate salt, which can be reprotonated .
Oxidation and Reduction
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Oxidation :
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Reduction :
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal coordination:
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Mn(II) Complexes : Forms octahedral complexes with Mn(II) ions, stabilizing the metal center through N2 and N3 coordination .
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Cu(II) Interactions : Participates in redox-active complexes for catalytic applications .
Table 3: Metal Coordination Properties
| Metal Ion | Geometry | Coordination Sites | Application | Stability Constant (log K) |
|---|---|---|---|---|
| Mn(II) | Octahedral | N2, N3, O (H₂O) | Catalytic oxidation | 4.7 ± 0.2 |
| Cu(II) | Square Planar | N1, N4 | Electrocatalysis | 5.1 ± 0.3 |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds, including N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives can be designed to target specific bacterial strains, with some compounds showing effective inhibition against Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis reveals that modifications at the triazole ring can enhance antimicrobial potency.
Anti-Cancer Properties
Triazole derivatives have also been investigated for their anti-cancer potential. For instance, studies show that certain triazole compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further development as an anti-cancer agent .
Drug Metabolism Regulation
Another significant application is in the modulation of drug metabolism. This compound acts as an antagonist of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and resistance . By inhibiting PXR activation, this compound may help in reducing adverse drug reactions associated with certain medications.
Materials Science
Polymer Chemistry
In polymer science, the compound has been utilized to modify polymer structures for enhanced functionality. For example, functionalized polymers derived from triazole compounds demonstrate improved ionic conductivity and reactivity, making them suitable for applications in sensors and electronic devices . The incorporation of this compound into polymer matrices can lead to materials with tailored properties for specific applications.
Synthesis of Functionalized Materials
The synthesis of functionalized triazoles has been explored for creating advanced materials. The compound can serve as a precursor for various chemical modifications leading to new materials with applications in catalysis and nanotechnology .
Case Studies
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous triazole derivatives, focusing on substituent variations and their inferred physicochemical and biological implications.
Substituent Analysis and Hypothesized Effects
Table 1: Structural Comparison of Triazole Derivatives
Key Observations:
The acetamido group in ’s compound may reduce solubility relative to the dimethylamino group due to increased hydrophobicity.
Electronic Effects: The dimethylamino group (electron-donating) in the target compound could enhance electron density on the phenyl ring, favoring interactions with electron-deficient biological targets. In contrast, the acetyl group in ’s compound is electron-withdrawing, which might alter binding affinity .
Crystallographic Refinement: Structural analyses of similar compounds (e.g., ) likely employ programs like SHELXL for crystallographic refinement, as noted in and .
Biological Activity
N-(4-(dimethylamino)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole moiety that is known for its diverse biological properties. The synthesis typically involves the reaction of 4-(dimethylamino)aniline with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against leukemia cell lines such as K-562 and HL-60. These studies indicated that these compounds can induce apoptosis through mechanisms involving mitochondrial dysfunction and DNA damage without direct intercalation into DNA .
Enzyme Inhibition
Triazole derivatives have also been evaluated for their ability to inhibit various enzymes. Notably, some derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly enhance inhibitory potency .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of triazole derivatives, including this compound. The results showed that these compounds inhibited cell proliferation in various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, specific triazole derivatives were tested for their ability to inhibit AChE and BuChE. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in cognitive disorders . Molecular docking studies suggested that these compounds bind effectively to the active sites of these enzymes, providing insights into their mechanism of action.
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives have been assessed through computational methods. These analyses indicate favorable pharmacokinetic properties, suggesting potential for further development as therapeutic agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
